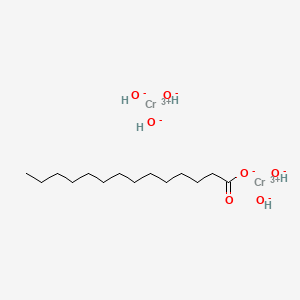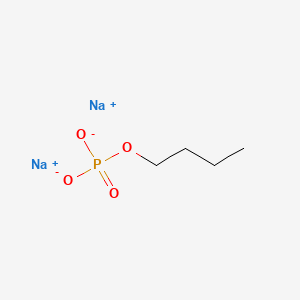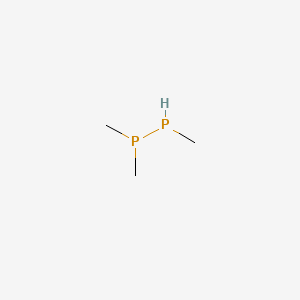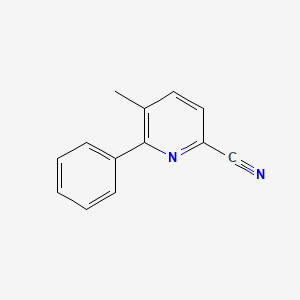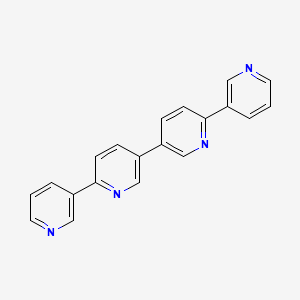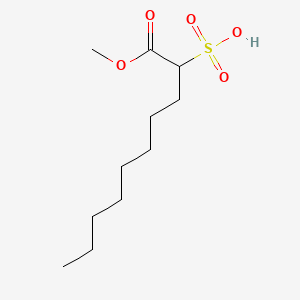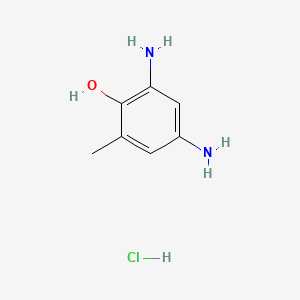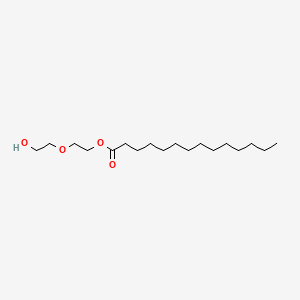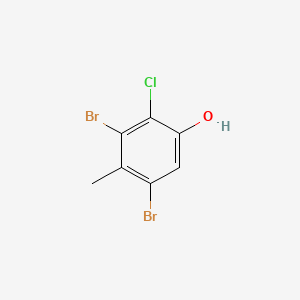
Phenol, 3,5-dibromo-2-chloro-4-methyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Phenol, 3,5-dibromo-2-chloro-4-methyl- is an aromatic compound with a phenolic structure It is characterized by the presence of bromine, chlorine, and methyl substituents on the benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Phenol, 3,5-dibromo-2-chloro-4-methyl- typically involves electrophilic aromatic substitution reactions. The starting material, phenol, undergoes bromination and chlorination under controlled conditions to introduce the bromine and chlorine atoms at the desired positions on the benzene ring. The methyl group can be introduced through Friedel-Crafts alkylation.
Industrial Production Methods: Industrial production of this compound may involve multi-step synthesis processes, including halogenation and alkylation reactions. The reaction conditions, such as temperature, solvent, and catalysts, are optimized to achieve high yields and purity of the final product .
Chemical Reactions Analysis
Types of Reactions: Phenol, 3,5-dibromo-2-chloro-4-methyl- undergoes various chemical reactions, including:
Oxidation: The phenolic group can be oxidized to form quinones.
Reduction: The halogen substituents can be reduced under specific conditions.
Substitution: The compound can undergo nucleophilic aromatic substitution reactions, where the halogen atoms are replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used.
Reduction: Catalytic hydrogenation or metal hydrides like lithium aluminum hydride (LiAlH4) can be employed.
Substitution: Strong nucleophiles such as sodium methoxide (NaOCH3) or sodium ethoxide (NaOEt) are used under basic conditions.
Major Products: The major products formed depend on the specific reaction and conditions. For example, oxidation can yield quinones, while substitution reactions can produce various substituted phenols .
Scientific Research Applications
Phenol, 3,5-dibromo-2-chloro-4-methyl- has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Explored for its potential use in drug development due to its unique chemical structure.
Industry: Utilized in the production of specialty chemicals, polymers, and materials with specific properties.
Mechanism of Action
The mechanism of action of Phenol, 3,5-dibromo-2-chloro-4-methyl- involves interactions with various molecular targets. The phenolic group can form hydrogen bonds with biological molecules, while the halogen substituents can participate in halogen bonding. These interactions can affect the compound’s reactivity and biological activity. The exact pathways and targets depend on the specific application and context .
Comparison with Similar Compounds
Phenol, 4-chloro-3-methyl-: Similar structure but lacks the bromine substituents.
Phenol, 3,5-dibromo-4-methyl-: Similar structure but lacks the chlorine substituent.
Phenol, 2,4,6-tribromo-: Contains three bromine substituents but no chlorine or methyl groups.
Uniqueness: Phenol, 3,5-dibromo-2-chloro-4-methyl- is unique due to the specific combination of bromine, chlorine, and methyl substituents on the benzene ring. This combination imparts distinct chemical and physical properties, making it valuable for specific applications in research and industry .
Properties
CAS No. |
86006-44-2 |
|---|---|
Molecular Formula |
C7H5Br2ClO |
Molecular Weight |
300.37 g/mol |
IUPAC Name |
3,5-dibromo-2-chloro-4-methylphenol |
InChI |
InChI=1S/C7H5Br2ClO/c1-3-4(8)2-5(11)7(10)6(3)9/h2,11H,1H3 |
InChI Key |
QHXQIYTZTLCZAL-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(C(=C1Br)Cl)O)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


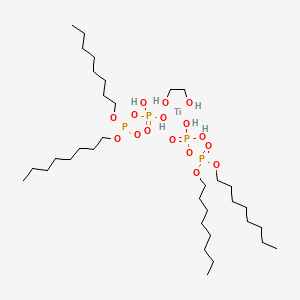
![8-ethyl-8,9-dihydro-7H-purino[8,9-b][1,3]thiazine](/img/structure/B13785889.png)
![1-Azatricyclo[4.4.0.03,8]decane(8CI,9CI)](/img/structure/B13785897.png)
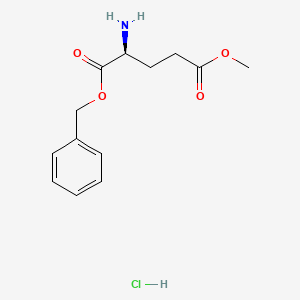
![3-[3-tert-butyl-5-(3-carboxyphenyl)phenyl]benzoic acid](/img/structure/B13785901.png)
